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Methylvinylnitrosamine

Cat. No.: B1199307
CAS No.: 4549-40-0
M. Wt: 86.09 g/mol
InChI Key: AWZVYNHQGTZJIH-UHFFFAOYSA-N
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Description

Contextualization within N-Nitrosamine Chemical Biology Research

N-nitrosamines are characterized by the N-N=O functional group and are formed from the reaction of secondary or tertiary amines with nitrosating agents. cdc.goveuropa.eu The chemical biology of N-nitrosamines is centered on their metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, most notably DNA. nih.govnih.gov This interaction, leading to the formation of DNA adducts, is considered a critical initiating event in the process of chemical carcinogenesis. nih.govnih.gov

Research into N-nitrosamines has revealed a remarkable organ and species specificity in their carcinogenic effects. researchgate.net This has made them valuable tools for studying the mechanisms of cancer development. nih.govresearchgate.net The field has evolved from merely identifying these compounds in various products to elucidating the intricate biochemical pathways of their activation and their subsequent molecular interactions. cdc.gov

Overview of Mechanistic Research Trajectories for Alkylating Nitrosamines

The primary mechanism by which many N-nitrosamines exert their carcinogenic effects is through the alkylation of DNA. nih.gov This process is not direct; it requires metabolic activation, most commonly initiated by cytochrome P450 (CYP) enzymes. unito.itnih.gov A major research trajectory has focused on the α-hydroxylation pathway. nih.gov In this pathway, CYP enzymes hydroxylate the carbon atom adjacent (in the alpha position) to the nitroso group. This creates an unstable α-hydroxynitrosamine that spontaneously decomposes to form a highly reactive alkyldiazonium ion, which then serves as the ultimate alkylating agent, transferring an alkyl group to nucleophilic sites on DNA bases. nih.gov

Another significant research avenue involves the study of nitrosamines containing functional groups that can be metabolized through alternative pathways. For instance, β-hydroxylation has also been investigated as a potential activation mechanism. nih.gov The study of various nitrosamines has demonstrated that structural differences can lead to different metabolic fates and, consequently, different patterns of DNA damage and organ-specific carcinogenicity. researchgate.net

Scope and Significance of Academic Inquiry into Methylvinylnitrosamine

Academic inquiry into this compound (MVNA) is significant for several reasons. Firstly, it represents a class of unsaturated nitrosamines, and its vinyl group introduces a different metabolic possibility compared to simple dialkylnitrosamines. Research has shown that MVNA can be metabolically activated to an epoxide. nih.gov This epoxide is a reactive electrophile that can directly form adducts with DNA. nih.gov Specifically, the epoxide of MVNA has been shown to react with adenosine (B11128) in DNA to form the exocyclic adduct 1,N6-ethenoadenosine (1,N6-ε-Ado). nih.gov

Furthermore, the metabolic activation of MVNA also leads to the formation of a methylating agent, identified as methyl diazohydroxide, which can methylate DNA bases, such as forming N7-methylguanine. nih.gov This dual mechanism of DNA damage—both through etheno adduct formation and methylation—makes MVNA a compound of particular interest for understanding the full spectrum of DNA damage that can be induced by a single nitrosamine (B1359907).

Studies in animal models have demonstrated the carcinogenic potential of MVNA. For instance, in rats, it has been shown to cause carcinomas in the anterior nasal cavity. researchgate.net The investigation into MVNA also has relevance to other areas of toxicology, as it has been identified as a potential metabolite of other compounds, such as N-nitroso-N-methyl-N-(2-phenylethyl)amine (MNPN), and the tumor types induced by MNPN resemble those caused by MVNA. nih.gov

The study of MVNA contributes to a deeper understanding of how chemical structure influences metabolic activation pathways and the nature of the resulting DNA damage, which is fundamental to assessing the carcinogenic risk of this and related compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and research findings discussed in this article.

Table 1: Properties of this compound

Property Value Reference
IUPAC Name N-ethenyl-N-methylnitrous amide
Molecular Formula C3H6N2O
Carcinogenicity Anticipated to be a human carcinogen americanpharmaceuticalreview.com

| Observed Effect | Carcinoma in the anterior nasal cavity of rats | researchgate.net |

Table 2: DNA Adducts of this compound

Adduct Formation Pathway Reference
1,N6-ethenoadenosine (1,N6-ε-Ado) Reaction of the MVNA-derived epoxide with adenosine nih.gov

| N7-methylguanine (N7-MeG) | Methylation by methyl diazohydroxide, a co-product of epoxide formation | nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound MVNA
N-nitroso-N-methyl-N-(2-phenylethyl)amine MNPN
1,N6-ethenoadenosine 1,N6-ε-Ado
N7-methylguanine N7-MeG

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O B1199307 Methylvinylnitrosamine CAS No. 4549-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethenyl-N-methylnitrous amide
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InChI

InChI=1S/C3H6N2O/c1-3-5(2)4-6/h3H,1H2,2H3
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InChI Key

AWZVYNHQGTZJIH-UHFFFAOYSA-N
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Canonical SMILES

CN(C=C)N=O
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Molecular Formula

C3H6N2O
Record name N-NITROSOMETHYLVINYLAMINE
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Molecular Weight

86.09 g/mol
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Physical Description

N-nitrosomethylvinylamine is a very volatile yellow liquid. (NTP, 1992), Yellow liquid; [HSDB]
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Boiling Point

117 to 118 °F at 30 mmHg (NTP, 1992), 47 °C
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Solubility

30000 ppm at 77 °F (NTP, 1992), Soluble in water (3%), Soluble in organic solvents and lipids
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Vapor Pressure

8.96 [mmHg]
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Color/Form

Yellow liquid

CAS No.

4549-40-0
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Synthetic Methodologies and Isotopic Labeling for Mechanistic Studies

Advanced Synthetic Routes for Methylvinylnitrosamine and its Precursors

The synthesis of this compound (MVNA) has been achieved through multi-step chemical processes starting from readily available precursors. One established route involves the nitrosation of β-hydroxyethylmethylamine, followed by chlorination and subsequent dehydrohalogenation. acs.org

A detailed synthetic pathway is as follows:

Nitrosation: β-hydroxyethylmethylamine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the N-nitroso derivative, N-(β-hydroxyethyl)methylnitrosamine.

Chlorination: The resulting alcohol is converted to a chloride. This is typically achieved by reacting N-(β-hydroxyethyl)methylnitrosamine with a chlorinating agent like thionyl chloride in a solvent such as pyridine. This step yields β-chloroethylmethylnitrosamine. acs.org

Dehydrohalogenation: The final step involves the elimination of hydrogen chloride from β-chloroethylmethylnitrosamine to create the vinyl group. This is accomplished by treating the chlorinated precursor with a base, such as potassium hydroxide (B78521) in methanol (B129727) or sodium ethoxide, to yield this compound. acs.orgnih.gov

An alternative reported preparation method involves the direct reaction of methylvinylamine with sodium nitrite at elevated temperatures (60 °C). nih.gov The purification of the final product is typically performed by vacuum distillation to obtain the compound in a state suitable for research purposes. acs.org

Isotopic Labeling Strategies for Tracing Metabolic Fate and Adduct Formation

Isotopic labeling is a critical technique for elucidating the complex metabolic pathways of carcinogens like this compound. cernobioscience.com By replacing specific atoms with their heavier, stable isotopes, researchers can trace the journey of the molecule and its metabolites within biological systems, identify reactive intermediates, and characterize the resulting DNA and protein adducts. cernobioscience.com

Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are stable isotopes widely used in metabolic research. clearsynth.com Incorporating these isotopes into the this compound structure allows for detailed tracking and analysis.

Deuterium (²H) Labeling: Replacing hydrogen with deuterium can provide insights into metabolic pathways and reaction mechanisms. clearsynth.com In studies of related vinyl compounds, deuterium labeling has been employed to investigate the formation of etheno adducts, which are mutagenic DNA lesions. nih.gov The kinetic isotope effect observed with deuterated compounds can help identify rate-determining steps in metabolic activation.

Carbon-13 (¹³C) Labeling: ¹³C-labeled compounds are invaluable for tracking the carbon skeleton of a molecule through metabolic transformations. Using ¹³C-labeled this compound in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the unambiguous identification of metabolites and DNA adducts. frontiersin.org For instance, the reaction mechanisms of epoxide intermediates with nucleobases, such as the formation of 1,N⁶-ethenoadenosine from a this compound-derived epoxide, have been studied using ¹³C labeling to trace the path of the carbon atoms. nih.gov

IsotopeLabeling Application in Nitrosamine (B1359907) ResearchPrimary Detection TechniqueKey Research Finding
Deuterium (²H)Studying metabolic pathways and reaction mechanisms (e.g., kinetic isotope effects). clearsynth.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyHelps elucidate mechanisms of adduct formation. nih.gov
Carbon-13 (¹³C)Tracing carbon atoms through metabolism to identify metabolites and DNA adducts. frontiersin.orgMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyElucidates reaction mechanisms, such as the formation of etheno adducts from epoxide intermediates. nih.gov
Nitrogen-15 (¹⁵N)Quantifying specific metabolic pathways, such as α-hydroxylation. nih.govpnas.orgIsotope Ratio Mass Spectrometry (IRMS)Allows for direct measurement of N₂ evolution, providing a quantitative measure of the α-hydroxylation pathway. pnas.org

Nitrogen-15 (¹⁵N) labeling has proven to be a powerful tool specifically for studying nitrosamine metabolism. nih.gov The metabolic activation of many nitrosamines is believed to proceed via an α-hydroxylation pathway, which leads to an unstable intermediate that ultimately releases molecular nitrogen (N₂). pnas.org

Deuterium and Carbon-13 Labeling Applications

Characterization Techniques for Synthesized this compound Analogues for Research Purity

Ensuring the identity, purity, and stability of synthesized this compound and its isotopically labeled analogues is paramount for the validity of research findings. A suite of advanced analytical techniques is employed for this purpose. researchgate.netthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds like this compound from a mixture and providing mass-to-charge ratio data for identification. nih.gov It is a cornerstone for both qualitative confirmation and quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile precursors, metabolites, or adducts, LC-MS/MS offers exceptional sensitivity and selectivity. pharmtech.com This method is crucial for detecting and quantifying trace levels of nitrosamines and their metabolic products in complex biological matrices. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography provides high-accuracy mass measurements, further confirming the elemental composition of the synthesized compounds and their metabolites. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of synthesized compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the correct molecular structure and the position of isotopic labels. nih.gov

Elemental Analysis: This classical technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, providing a fundamental check of its empirical formula and purity. acs.org

TechniqueAcronymPrimary Application in MVNA Research
Gas Chromatography-Mass SpectrometryGC-MSIdentification and quantification of volatile compounds like MVNA. nih.gov
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHighly sensitive detection and quantification of nitrosamines and metabolites in complex mixtures. pharmtech.com
Liquid Chromatography-High Resolution Mass SpectrometryLC-HRMSAccurate mass measurement for elemental composition confirmation. thermofisher.com
Nuclear Magnetic Resonance SpectroscopyNMRUnambiguous structural elucidation and confirmation of isotopic label positions. nih.gov
Elemental Analysis-Verification of the empirical formula and fundamental purity assessment. acs.org

Metabolic Biotransformation Pathways of Methylvinylnitrosamine

Enzymatic Activation Mechanisms

Enzymatic activation is a critical initial step in the metabolic processing of methylvinylnitrosamine, converting the relatively inert parent compound into reactive intermediates. This process is primarily mediated by the cytochrome P450 superfamily of enzymes. nih.gov

Cytochrome P450-Mediated α-Hydroxylation Pathways

The primary mechanism for the metabolic activation of this compound involves α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This reaction introduces a hydroxyl group onto the carbon atom adjacent to the N-nitroso group. This hydroxylation can occur at either the methyl or the vinyl group of the this compound molecule.

The α-hydroxylation of the methyl group leads to the formation of α-hydroxythis compound. This intermediate is unstable and spontaneously decomposes to yield formaldehyde (B43269) and a vinyl-diazonium ion. Alternatively, α-hydroxylation of the vinyl group results in the formation of α-hydroxyvinylmethylnitrosamine, which then breaks down to form acetaldehyde (B116499) and a methyl-diazonium ion.

Role of Specific Cytochrome P450 Isoforms in this compound Metabolism

Several isoforms of the cytochrome P450 family have been implicated in the metabolism of nitrosamines. nih.govuniprot.org Research has shown that CYP2E1 is a major enzyme involved in the metabolic activation of various nitrosamines, including N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN). nih.gov Given the structural similarities, it is highly probable that CYP2E1 also plays a significant role in the α-hydroxylation of this compound.

Other CYP isoforms, such as those in the CYP1A and CYP3A families, are also known to metabolize a wide range of xenobiotics and could potentially contribute to the metabolism of this compound. uniprot.orgwikipedia.org For instance, CYP3A4 is a key enzyme in drug metabolism, found predominantly in the liver and intestine, and is responsible for oxidizing a variety of foreign organic molecules. wikipedia.org The specific contribution of each isoform can vary depending on factors such as tissue-specific expression levels and the presence of inducing or inhibiting agents.

Cytochrome P450 IsoformKnown Substrates/FunctionsPotential Role in this compound Metabolism
CYP2E1Major enzyme for N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN) oxidation. nih.govLikely a primary catalyst for α-hydroxylation.
CYP1A FamilyMetabolizes polycyclic aromatic hydrocarbons and some nitrosamines. uniprot.orgPotential contributor to metabolic activation.
CYP3A4Metabolizes a wide range of drugs and xenobiotics. wikipedia.orgPossible involvement in the oxidation of this compound.

Formation of Electrophilic Intermediates (e.g., Diazonium Ions, Carbonium Ions)

The decomposition of the unstable α-hydroxynitrosamine intermediates generated during Phase I metabolism leads to the formation of highly reactive electrophilic species. The vinyl-diazonium ion and the methyl-diazonium ion are potent alkylating agents. These diazonium ions can subsequently lose a molecule of nitrogen gas (N₂) to form even more reactive carbonium ions (carbocations): the vinyl cation and the methyl cation.

These electrophilic intermediates are the ultimate carcinogenic species derived from this compound. Their high reactivity allows them to form covalent adducts with cellular macromolecules, including DNA, RNA, and proteins. The formation of these adducts, particularly with DNA, is a critical event in the initiation of carcinogenesis.

Detoxification and Conjugation Pathways

In parallel to the activation pathways, organisms possess detoxification mechanisms to neutralize and eliminate harmful compounds and their metabolites. These Phase II reactions involve the conjugation of the xenobiotic or its metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion from the body. nih.govlongdom.org

Glutathione (B108866) Conjugation and Mercapturic Acid Pathway Investigations

Glutathione (GSH) conjugation is a critical detoxification mechanism for a wide variety of electrophilic compounds. mdpi.comtaylorfrancis.com This reaction is catalyzed by glutathione S-transferases (GSTs) and involves the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the substrate. washington.edunih.gov The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are excreted in the urine. nih.gov

Given the formation of highly electrophilic diazonium and carbonium ions from this compound metabolism, it is highly probable that these reactive intermediates are substrates for glutathione conjugation. This pathway would represent a direct detoxification route, preventing the electrophiles from reacting with critical cellular macromolecules like DNA. Research investigating the formation of glutathione and mercapturic acid conjugates of this compound would provide crucial insights into the balance between metabolic activation and detoxification of this carcinogen. wuxiapptec.com

Identification and Structural Elucidation of this compound Metabolites for Research Purposes

The biotransformation of N-nitrosomethylvinylamine (NMVA) is a critical area of research for understanding its biological activity. The metabolic activation of nitrosamines is a prerequisite for their interaction with cellular macromolecules. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgdynamed.commdpi.comnih.govnih.gov For many nitrosamines, the key metabolic event is an enzyme-catalyzed α-hydroxylation. food.gov.uknih.gov This reaction occurs on a carbon atom adjacent to the N-nitroso group and is a pivotal step in forming reactive electrophilic intermediates. food.gov.uknih.gov

In the case of N-nitrosomethylvinylamine, α-hydroxylation can occur on the methyl group. This metabolic oxidation is catalyzed mainly by CYP enzymes, such as CYP2E1. food.gov.uk The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.org This decomposition is believed to yield formaldehyde and a highly reactive methyldiazonium ion, which is capable of alkylating nucleophilic sites on DNA. acs.orgmdpi.com The identification of these transient species and their stable end-products in biological matrices is fundamental to research.

The investigation of urinary metabolites provides significant insights into the metabolic fate of xenobiotics. For related N-nitrosomethyl-N-alkylamines, research has identified several urinary metabolites, including various nitrosamino acids. acs.orgnih.gov For instance, studies on even-numbered alkyl chain nitrosamines have revealed N-methyl-N-(3-carboxypropyl)nitrosamine and nitrososarcosine as major acidic metabolites. acs.orgnih.gov Another significant metabolite found in the neutral fraction of urine is N-methyl-N-(2-oxopropyl)nitrosamine. acs.orgnih.gov While these are metabolites of related compounds, they suggest plausible metabolic pathways for the vinyl group of NMVA, such as oxidation and subsequent chain cleavage.

The definitive identification and structural characterization of these metabolites from complex biological samples like urine, plasma, or in vitro microsomal incubations rely on advanced analytical techniques. psu.edunih.govmdpi.com These methods must be highly sensitive and selective to detect and quantify trace levels of metabolites. nih.gov The combination of chromatographic separation with sophisticated detection technologies is standard practice in metabolic research.

The table below summarizes the principal analytical techniques employed for the identification and structural elucidation of nitrosamine (B1359907) metabolites for research purposes.

Table 1: Analytical Techniques for Metabolite Identification and Structural Elucidation

Technique Principle Application in Metabolite Research Citations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on polarity and detects them by their mass-to-charge ratio (m/z) and fragmentation patterns. A primary tool for identifying and quantifying known and unknown metabolites in complex biological matrices like urine and plasma. Provides structural information from fragmentation spectra. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile or derivatized non-volatile compounds and detects them by their mass-to-charge ratio and fragmentation patterns. Used for the analysis of volatile nitrosamines and their metabolites. Often requires derivatization (e.g., esterification) of acidic metabolites to increase volatility. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Measures mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. Provides high confidence in the identification of unknown metabolites by determining their precise molecular formula, which helps to distinguish between compounds with the same nominal mass.
Gas Chromatography-Thermal Energy Analysis (GC-TEA) A highly selective technique where the effluent from the GC is passed through a pyrolyzer, releasing a nitrosyl radical (•NO) from N-nitroso compounds, which is then detected by chemiluminescence. Offers excellent selectivity and sensitivity specifically for N-nitroso compounds, minimizing interference from the biological matrix. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule by observing the magnetic properties of atomic nuclei. Considered the gold standard for the definitive structural elucidation of purified metabolites when sufficient quantities (microgram to milligram) can be isolated. invivometabolism.org

| Anion-Exchange Chromatography | Separates molecules based on their net surface charge. | Used as a sample preparation step to isolate acidic metabolites (nitrosamino acids) from complex mixtures like urine before analysis by other techniques. | psu.edunih.gov |

Research studies often use a combination of these techniques. For example, a study might use LC-MS/MS for initial screening and identification of potential metabolites in rat urine. nih.gov Fractions containing metabolites of interest could then be collected, and if a sufficient amount is isolated, NMR spectroscopy would be used for unambiguous structure confirmation. invivometabolism.org The use of isotopically labeled compounds (e.g., using ¹⁵N) is another powerful research strategy to trace the metabolic pathways and confirm the origin of detected nitrogen-containing products. nih.gov

Molecular Mechanisms of Interaction with Biomacromolecules

Deoxyribonucleic Acid (DNA) Adduct Formation

The interaction of methylvinylnitrosamine's reactive metabolites with DNA results in the formation of various DNA adducts, which are modifications to the DNA bases. This alkylation of DNA is a key component of its genotoxicity.

The electrophilic metabolites of this compound target several atomic sites within the DNA bases, leading to the formation of distinct methylation products.

O6-Methylguanine (O6-MeG): Formed by the addition of a methyl group to the oxygen at the 6th position of guanine (B1146940), O6-MeG is a potent pre-mutagenic lesion. wikipedia.org Its significance lies in its tendency to cause mispairing during DNA synthesis, where it incorrectly pairs with thymine (B56734) instead of cytosine, resulting in G:C to A:T transition mutations. wikipedia.org The persistence of O6-MeG within a cell is strongly linked to the carcinogenic activity of methylating agents, with its repair efficiency varying between different tissue types. researchgate.net

N7-Methylguanine (N7-MeG): Methylation at the nitrogen atom at position 7 of guanine creates N7-MeG, which is often the most prevalent adduct formed by methylating agents. researchgate.netwikipedia.org It is known that the metabolic activation of this compound produces a methylating species that leads to the formation of N7-methyl-deoxyguanosine. nih.gov While less directly mutagenic than O6-MeG, the presence of N7-MeG can weaken the glycosidic bond connecting the base to the sugar-phosphate backbone. This instability can lead to the loss of the entire base (depurination), creating an abasic site that can disrupt replication and is mutagenic itself.

Beyond methylation, the vinyl group of this compound can be metabolized to an epoxide, which can form cyclic "etheno" adducts with DNA bases. nih.gov

Table 1: Key DNA Adducts of this compound and Their Significance

Adduct Name Site of Formation Mutagenic Consequence
O6-Methylguanine (O6-MeG) Oxygen at position 6 of Guanine Causes G:C → A:T transition mutations by mispairing with Thymine. wikipedia.org
N7-Methylguanine (N7-MeG) Nitrogen at position 7 of Guanine Can lead to depurination and the formation of mutagenic abasic sites. nih.gov
O4-Methylthymine (O4-MeT) Oxygen at position 4 of Thymine Causes T:A → C:G transition mutations by mispairing with Guanine. nih.gov

The metabolic activation of this compound's vinyl group generates a chiral epoxide intermediate, which can exist as (R) and (S) enantiomers. nih.gov The reaction of these distinct stereoisomers with DNA can produce adducts with different three-dimensional structures. This stereochemistry can influence their biological effects, including how they are recognized by DNA repair enzymes and how they affect the fidelity of DNA polymerases.

While specific research on this compound is limited, studies on analogous compounds underscore the importance of stereochemistry. For example, the individual (R)- and (S)-enantiomers of the tobacco-specific nitrosamine (B1359907) metabolite NNAL exhibit different carcinogenic potencies and produce varying levels of specific DNA adducts in target organs. nih.gov This principle suggests that the stereochemical nature of the adducts formed by this compound is a critical factor in its biological activity.

The kinetics of adduct formation describe the rate at which these lesions are formed, while thermodynamics relate to their stability. These parameters are crucial for understanding an adduct's potential to persist in the cell and cause mutations.

Specific kinetic and thermodynamic constants for this compound are not widely documented. However, general principles can be drawn from related compounds. The rate of adduct formation is influenced by the concentration of the reactive metabolite and the accessibility of the target site on the DNA. nih.gov The thermodynamic stability of an adduct determines its persistence. For example, the O6-MeG adduct is known to be more stable and less readily repaired in tissues like the brain compared to the liver, a factor that has been linked to organ-specific carcinogenesis by some nitrosamines. researchgate.net The persistence of an adduct increases the likelihood that it will interfere with DNA replication and lead to a permanent mutation. hhearprogram.org

The pattern of DNA alkylation is not random; it is influenced by the local DNA sequence surrounding a potential modification site. nih.gov The specific arrangement of base pairs affects the DNA's local structure, such as the width of its major and minor grooves, which in turn impacts the accessibility of reactive sites to alkylating agents.

Studies have firmly established that the local DNA sequence context is a critical determinant of both the formation of adducts and their subsequent biological processing. nih.govnih.gov For other alkylating agents, the mutagenic potential of a specific lesion has been shown to vary significantly depending on its neighboring nucleotides. wikipedia.orgnih.gov While detailed mapping studies for this compound are not available, this principle of sequence-dependent reactivity is fundamental to the field of DNA damage and repair.

Kinetics and Thermodynamics of DNA Adduct Formation in Model Systems

Ribonucleic Acid (RNA) Adduct Formation

RNA, like DNA, possesses nucleophilic sites that are vulnerable to attack by electrophilic metabolites of carcinogens. Damage to RNA can disrupt its diverse and critical cellular functions, including protein synthesis (mRNA), ribosome function (rRNA), and the regulation of gene expression by non-coding RNAs, thereby contributing to cellular pathology. biorxiv.orgresearchgate.net

The reactive intermediates generated from this compound are capable of alkylating RNA bases. Research has demonstrated that the epoxide metabolite formed from the vinyl group reacts with the RNA nucleoside adenosine (B11128) to form 1,N6-ethenoadenosine, a cyclic adduct. nih.gov

In addition to etheno adducts, the methylating agent produced during this compound metabolism can also modify RNA bases. nih.gov Given the chemical similarity of RNA and DNA bases, it is anticipated that sites such as the N7 position of guanine and various positions on adenosine and cytidine (B196190) are targets for methylation. The formation of adducts on RNA can alter its secondary structure and interfere with its normal function, potentially leading to errors during protein translation or disrupting gene regulation. researchgate.netcellculturedish.com

Identification of Alkylation Sites on RNA

Protein Alkylation and Post-Translational Modifications

In addition to reacting with nucleic acids, the electrophilic metabolites of this compound can covalently bind to proteins, a process known as protein alkylation. This constitutes an aberrant type of post-translational modification that can alter the structure and function of the target protein.

The primary targets for protein alkylation are amino acid residues with nucleophilic side chains. creative-proteomics.comnih.gov The reactivity of these residues makes them susceptible to attack by electrophiles, such as the epoxide generated from this compound. Among the 20 common amino acids, cysteine, histidine, and lysine (B10760008) are particularly vulnerable to this type of modification. nih.govuab.edu

Cysteine: The thiol (-SH) group of cysteine is a highly potent nucleophile, making it one of the most common sites for protein alkylation. creative-proteomics.comnih.gov Alkylation of cysteine results in the formation of a stable thioether bond.

Histidine: The imidazole (B134444) ring of the histidine side chain contains two nitrogen atoms that are nucleophilic. It is a known target for modification by various aldehydes and electrophiles, leading to the formation of stable adducts. nih.govuab.edu Adducts have been identified on histidine residues of proteins like serum albumin and hemoglobin following exposure to other reactive compounds. researchgate.netmdpi.com

Lysine: The primary amine (-NH2) at the end of the lysine side chain is also a strong nucleophile. It readily reacts with electrophiles to form various adducts. nih.govuab.edu Like histidine, lysine modifications by reactive aldehydes and epoxides are well-documented. mdpi.comlu.se

While specific studies exhaustively cataloging the protein adducts of this compound are limited, its chemical nature as a precursor to a reactive epoxide strongly implies that these nucleophilic residues are the principal targets. nih.gov

Amino AcidNucleophilic GroupSusceptibility to Alkylation
Cysteine Thiol (-SH)High
Histidine Imidazole RingModerate to High
Lysine Primary Amine (-NH₂)Moderate to High
This table outlines the key amino acid residues that are primary targets for alkylation by electrophilic compounds. creative-proteomics.comnih.gov

The covalent attachment of a methylvinyl group to an amino acid residue can have profound effects on the target protein's structure and, consequently, its function. The addition of this chemical group, even though relatively small, can introduce steric hindrance, alter the local charge distribution, and disrupt critical non-covalent interactions that maintain the protein's native three-dimensional conformation. nih.govnih.gov

Such structural perturbations can lead to a variety of functional outcomes:

Enzyme Inhibition: If the alkylated residue is located within the active site of an enzyme, the adduction can directly block substrate binding or interfere with the catalytic mechanism, leading to a loss of enzymatic activity.

Disrupted Protein-Protein Interactions: Many cellular processes rely on precisely orchestrated interactions between proteins. Alkylation at an interaction interface can prevent or weaken this binding, disrupting signaling pathways or the assembly of protein complexes. elifesciences.org

Altered Protein Conformation and Stability: The adduction can induce local or global conformational changes, potentially leading to protein misfolding. nih.govelifesciences.org Misfolded proteins may be non-functional and are often targeted for degradation by the cell's quality control machinery. In some cases, misfolded proteins can form aggregates.

Identifying the specific proteins targeted by this compound and mapping the exact sites of alkylation requires sophisticated analytical techniques, primarily within the field of proteomics. abcam.comcreative-proteomics.com Mass spectrometry (MS) is the core technology used for the characterization of such protein adducts. mdpi.comnih.gov

The most common strategy is "bottom-up" proteomics. This workflow involves several key steps:

Protein Digestion: The total protein extracted from a biological sample (e.g., cells or tissue exposed to this compound) is enzymatically digested into smaller peptides. Trypsin is the most commonly used protease, as it specifically cleaves proteins after lysine and arginine residues, generating a predictable set of peptides. abcam.com

Peptide Separation: The resulting complex mixture of peptides is separated, typically using liquid chromatography (LC). This step reduces the complexity of the mixture before it enters the mass spectrometer. creative-proteomics.comresearchgate.net

Mass Spectrometry (MS) Analysis: As peptides elute from the LC column, they are ionized and their mass-to-charge (m/z) ratio is measured by the mass spectrometer. The mass of a peptide adducted with a methylvinyl group will be increased by a specific amount compared to its unmodified counterpart. This mass shift allows for the initial identification of potentially modified peptides. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Sequencing: To confirm the peptide's identity and pinpoint the exact site of modification, peptide ions of interest are selected and fragmented inside the mass spectrometer. The resulting fragmentation pattern (an MS/MS spectrum) provides sequence information, allowing researchers to identify the specific amino acid residue carrying the adduct. mdpi.comresearchgate.netscielo.org.mx

Advanced data analysis strategies, such as "open" or "unrestricted" mass searching, can be employed to search for any type of modification without prior knowledge of the adduct's mass, which is particularly useful for discovering novel or unexpected protein adducts. nih.gov These proteomic methods provide a powerful toolkit to create a comprehensive map of the "adductome" of this compound, revealing its protein targets and offering insights into its mechanisms of action.

StepTechniquePurpose
1. Digestion Enzymatic (e.g., Trypsin)Cleave proteins into a complex but analyzable mixture of smaller peptides.
2. Separation Liquid Chromatography (LC)Separate peptides to reduce sample complexity before MS analysis.
3. Detection Mass Spectrometry (MS)Measure the mass-to-charge ratio of peptides to detect mass shifts indicating an adduct.
4. Sequencing Tandem MS (MS/MS)Fragment selected peptides to determine their amino acid sequence and localize the modification site.
This table summarizes a typical bottom-up proteomic workflow for the characterization of protein adducts. abcam.commdpi.comresearchgate.net

Mechanistic Investigations of Genotoxicity and Carcinogenesis Initiation

DNA Damage Response and Repair Pathways

Upon metabolic activation, methylvinylnitrosamine acts as an alkylating agent, forming adducts with DNA. mdpi.com This damage triggers a complex cellular response aimed at maintaining genomic integrity. The primary DNA lesions are methylated bases, which, if not repaired, can lead to mutations and initiate carcinogenesis. mdpi.comresearchgate.net The cell employs several sophisticated repair pathways to counteract this damage.

Role of DNA Repair Enzymes (e.g., MGMT, BER, NER) in Mitigating this compound-Induced Damage

The cellular defense against DNA damage induced by alkylating agents like this compound involves multiple repair pathways, each with specificity for different types of adducts. mdpi.comnumberanalytics.com

O⁶-methylguanine-DNA methyltransferase (MGMT): One of the most critical DNA adducts formed by methylating nitrosamines is O⁶-methylguanine (O⁶-MeG). researchgate.netnih.gov This lesion is highly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. nih.gov The primary enzyme responsible for repairing this lesion is O⁶-methylguanine-DNA methyltransferase (MGMT). mdpi.comimrpress.com MGMT directly transfers the methyl group from the O⁶ position of guanine (B1146940) to one of its own cysteine residues. researchgate.netrsc.org This is a stoichiometric, "suicide" reaction, as the transfer inactivates the MGMT protein, targeting it for degradation. researchgate.net The level of MGMT activity in a cell is therefore a critical determinant of susceptibility to the carcinogenic effects of methylating agents. nih.govimrpress.com

Base Excision Repair (BER): The BER pathway is responsible for removing smaller, non-helix-distorting base lesions. nih.govwikipedia.orgmdpi.com For damage induced by this compound, BER primarily targets N-alkylated bases, such as N⁷-methylguanine (N7-MeG) and N³-methyladenine (N3-MeA), which are the most abundant adducts formed. mdpi.comresearchgate.net The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged base. mdpi.comnih.gov This creates an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes in the BER pathway, including an AP endonuclease, DNA polymerase, and DNA ligase, to restore the correct DNA sequence. numberanalytics.comnih.govnih.gov While N7-MeG is the most frequent lesion, N3-MeA is more cytotoxic if not repaired. Deficiencies in the BER pathway can lead to increased susceptibility to methylation-induced mutations. nih.gov

Nucleotide Excision Repair (NER): The NER pathway is primarily responsible for repairing bulky, helix-distorting DNA adducts. wikipedia.orgkegg.jpnih.gov While the small methyl adducts formed by this compound are not the canonical substrates for NER, this pathway can act as a backup mechanism for certain types of damage. mdpi.comnih.gov Some complex or bulky DNA lesions that block replication can be recognized and removed by the NER machinery. nih.govmdpi.comfrontiersin.org The NER process involves the recognition of the lesion, unwinding of the DNA around it, excision of the damaged oligonucleotide segment, and synthesis of a new DNA strand using the undamaged strand as a template. wikipedia.orgnih.gov

Table 1: DNA Repair Pathways for Methylating Damage

Repair Pathway Key Enzymes Primary Substrates (from Methylating Agents) Mechanism of Action
Direct Reversal O⁶-methylguanine-DNA methyltransferase (MGMT) O⁶-methylguanine (O⁶-MeG) Direct transfer of the methyl group from guanine to the enzyme.
Base Excision Repair (BER) Alkyladenine DNA glycosylase (AAG), AP Endonuclease, DNA Polymerase, DNA Ligase N⁷-methylguanine (N7-MeG), N³-methyladenine (N3-MeA) Excision of the damaged base followed by replacement of the nucleotide.

| Nucleotide Excision Repair (NER) | XPC, TFIIH, XPG, XPF-ERCC1 | Bulky adducts, some complex lesions (backup role) | Excision of a short oligonucleotide containing the lesion, followed by resynthesis. |

Cell Cycle Checkpoint Activation in Response to this compound-Induced DNA Damage

When DNA damage occurs, cells can activate cell cycle checkpoints to halt progression through the cell cycle, providing time for DNA repair. mdpi.comnih.govwikipedia.org This is a crucial mechanism to prevent the replication of damaged DNA, which could fix mutations in the genome. The presence of DNA adducts and single- or double-strand breaks that can arise during their repair are potent activators of these checkpoints.

The major cell cycle checkpoints are at the G1/S and G2/M transitions. nih.govcellsignal.com

G1/S Checkpoint: This checkpoint prevents cells with damaged DNA from entering the S phase (the DNA synthesis phase). cellsignal.com DNA damage can activate the ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate a signaling cascade leading to the stabilization of the p53 tumor suppressor protein. mdpi.comresearchgate.net Activated p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which binds to and inhibits Cyclin E-CDK2 complexes, thereby blocking the transition into S phase. mdpi.com

G2/M Checkpoint: This checkpoint prevents cells from entering mitosis (M phase) if DNA damage is detected after replication. wikipedia.org The ATM/ATR pathway also controls this checkpoint, primarily through the activation of the Chk1 and Chk2 kinases. researchgate.net These kinases phosphorylate and inactivate the Cdc25 phosphatase, which is required to activate the Cyclin B-CDK1 complex that drives mitotic entry. wikipedia.org

While specific studies detailing cell cycle checkpoint activation in direct response to this compound are limited, it is well-established that alkylating agents that cause DNA damage trigger these pathways. numberanalytics.com The extent and duration of the cell cycle arrest depend on the level of DNA damage and the cell's capacity for repair. numberanalytics.com If the damage is too extensive to be repaired, these checkpoint pathways can signal for the cell to undergo programmed cell death (apoptosis). mdpi.com

Mutagenic Pathways Induced by this compound

If DNA damage induced by this compound is not properly repaired, it can lead to permanent changes in the DNA sequence, known as mutations. These mutations are a key step in the initiation of carcinogenesis.

Mutational Spectra Analysis in In Vitro Models

Mutational spectrum analysis is a method used to determine the types and frequencies of different mutations caused by a mutagenic agent. numberanalytics.com This provides a "signature" of the mutagen, offering insights into its mechanism of action and the DNA repair pathways that may be deficient. researchgate.net Such analyses are often conducted in in vitro models, such as bacteria (e.g., Ames test) or mammalian cell lines, where the genetic background can be controlled. nih.govamegroups.org

For simple alkylating agents similar to this compound, the characteristic mutational signature is dominated by G:C to A:T transitions. This is a direct consequence of the formation of O⁶-MeG adducts, which mispair with thymine during DNA replication. nih.gov While comprehensive mutational spectra specifically for this compound are not widely published, studies on related tobacco-specific nitrosamines like NNK have confirmed their genotoxic potential in various in vitro assays. nih.gov Analysis of mutations in reporter genes or across the genome after exposure to the compound allows researchers to catalogue the specific base substitutions, insertions, deletions, and rearrangements that occur. nih.govfrontiersin.org

Mechanisms of Point Mutations and Frameshifts

The mutagenic activity of this compound is primarily driven by its ability to induce point mutations, with frameshift mutations being less common. wikipedia.orgmdpi.com

Point Mutations: A point mutation is an alteration of a single nucleotide in the DNA sequence. wikipedia.org The most significant point mutation caused by this compound is the G:C→A:T transition. This occurs when the O⁶-MeG adduct is not repaired by MGMT before DNA replication. During replication, DNA polymerase incorrectly inserts a thymine (T) opposite the O⁶-MeG instead of a cytosine (C). In the subsequent round of replication, this T will pair with an adenine (B156593) (A), completing the transition from a G:C base pair to an A:T base pair. nih.gov Other base adducts can also lead to different types of point mutations, but the O⁶-MeG pathway is considered a major driver of its carcinogenicity.

Frameshift Mutations: A frameshift mutation involves the insertion or deletion of nucleotides in a number that is not a multiple of three. nih.govmdpi.com This shifts the reading frame of the gene, leading to a completely different and usually non-functional protein product. While less characteristic of simple alkylating agents, frameshift mutations can arise from errors during the repair of DNA adducts or at sites of DNA breaks. europa.eu The formation of bulky adducts or interstrand crosslinks, which can stall the replication fork, may increase the likelihood of errors by DNA polymerases, potentially leading to insertions or deletions. mdpi.com

Cellular Transformation Models for Carcinogenesis Research

Cellular transformation is the process by which normal cells acquire the characteristics of cancer cells, such as loss of contact inhibition, anchorage-independent growth, and the ability to form tumors. numberanalytics.com In vitro cell transformation assays (CTAs) are valuable tools for studying the carcinogenic potential of chemicals like this compound. researchgate.netmdpi.com These assays bridge the gap between short-term genotoxicity tests and long-term animal cancer bioassays. nih.govnumberanalytics.com

Several cell culture systems are used for transformation studies:

Syrian Hamster Embryo (SHE) Cells: SHE cells are primary cells that are highly sensitive to transformation by chemical carcinogens. nih.gov The assay measures morphological transformation, where treated cells form dense, disorganized colonies (foci) on a background of normal, flat cells.

BALB/c 3T3 and Bhas 42 Cells: These are immortalized mouse fibroblast cell lines. nih.goveuropa.eu The Bhas 42 cell line is particularly useful as it is more predisposed to transformation and can be used to detect both tumor initiators and promoters. europa.eu

Human Cell Models: While more challenging, transformation studies using normal human cells, such as fibroblasts or epithelial cells, provide more direct relevance to human carcinogenesis. mdpi.com

Organoid Models: More recently, 3D organoid cultures derived from normal tissues are being used to model chemical carcinogenesis. nih.govfrontiersin.orgnih.gov These models better recapitulate the complex architecture and cell-cell interactions of the original tissue. mdpi.com

In these models, exposure to a carcinogen like this compound can induce a transformed phenotype. One study noted that tumors induced in rats by the nitrosamine (B1359907) MNPN were similar to those induced by this compound, indicating its carcinogenic activity in vivo, which these in vitro models aim to replicate and dissect mechanistically. scienceasia.org The ability of a chemical to cause transformation in these assays is a strong indicator of its carcinogenic potential. researchgate.netnih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound -
O⁶-methylguanine O⁶-MeG
N⁷-methylguanine N7-MeG
N³-methyladenine N3-MeA
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone NNK
N'-nitrosonornicotine NNN
Dimethylnitrosamine DMN
Ethyl methanesulfonate EMS
Acrylamide AA
Diethylnitrosamine DEN

Application of Syrian Hamster Embryo (SHE) Cell Transformation Assays

The Syrian Hamster Embryo (SHE) cell transformation assay is a well-established short-term in vitro test used to predict the carcinogenic potential of chemical substances. nih.govnih.gov This assay uses primary cells derived from hamster embryos, which are diploid, genetically stable, and have a limited lifespan in culture, making them a relevant model for studying the early stages of carcinogenesis. psu.edu A key advantage of SHE cells is their inherent metabolic capability, allowing them to metabolize many chemical compounds into their ultimate carcinogenic forms without requiring an external metabolic activation system. psu.edu The assay models the earliest identifiable stage of carcinogenesis by assessing morphological transformation, where normal, orderly cell colonies transform into colonies with a disorganized, crisscrossing growth pattern and piled-up cell layers after exposure to a carcinogen. creative-bioarray.comeuropa.eu

Murine Fibroblast Cell Line (e.g., BALB/c 3T3) Transformation Studies

Murine fibroblast cell lines, such as BALB/c 3T3 and C3H10T1/2, are another cornerstone of in vitro carcinogenicity testing. mdpi.com The BALB/c 3T3 cell transformation assay, in particular, is used to identify potential carcinogens by their ability to induce foci of transformed cells that lose contact inhibition. mdpi.comeuropa.eu Normal BALB/c 3T3 cells grow in a monolayer and stop proliferating once they come into contact with each other. When treated with a carcinogen, some cells undergo transformation, allowing them to continue to divide, pile up, and form dense, multilayered foci that are clearly visible against the background of the normal monolayer. europa.eueuropa.eu

These cell lines are highly susceptible to transformation by oncogenic viruses and chemical carcinogens. acs.org While the standard BALB/c 3T3 A31 clone has some metabolic capacity, genetically engineered variants like the Bhas 42 cell line, which contains a v-Ha-ras gene, have been developed to enhance sensitivity to certain carcinogens. mdpi.com

As with the SHE assay, specific research detailing the testing of this compound in BALB/c 3T3 transformation studies is not prominent in the available scientific literature. A study using this system would aim to determine if this compound can induce transformed foci and would help to elucidate the molecular pathways involved in the transformation process. europa.eunih.gov

Molecular Markers of Early Carcinogenic Events in Cell Transformation

The initiation of cancer by genotoxic agents like this compound is fundamentally a molecular process. The key molecular markers of this initiation event are DNA adducts. nih.govberkeley.edu N-nitrosamines are not directly reactive with DNA; they require metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.gov This activation involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. nih.gov For this compound, this process would generate highly reactive electrophilic intermediates, specifically a methyldiazonium ion and a vinyl-related reactive species.

These electrophiles readily attack nucleophilic sites on DNA bases, forming a variety of DNA adducts. nih.gov The formation of O⁶-methylguanine is a particularly critical pro-mutagenic lesion, as it tends to mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. iarc.fr If such mutations occur in critical proto-oncogenes (e.g., RAS) or tumor suppressor genes (e.g., TP53), they can drive the cell towards a neoplastic phenotype. iarc.fr The persistence of these adducts in tissues is strongly correlated with the carcinogenic potency of nitrosamines. nih.gov

While a detailed profile of all DNA adducts formed specifically by this compound is not extensively documented, the expected adducts can be inferred from its structure and the known metabolism of similar nitrosamines.

Table 1: Potential DNA Adducts Formed from this compound Metabolism This interactive table lists the likely DNA adducts formed following the metabolic activation of this compound.

Precursor IonDNA AdductType of LesionMutagenic Potential
Methyldiazonium ion7-methylguanine (7-meG)Major adduct, less mutagenicLow
Methyldiazonium ionO⁶-methylguanine (O⁶-meG)Minor adduct, highly pro-mutagenicHigh (G→A transitions)
Methyldiazonium ionO⁴-methylthymine (O⁴-meT)Minor adduct, pro-mutagenicHigh
Vinyl-derived electrophile1,N⁶-ethenoadenine (εA)Cyclic adductHigh
Vinyl-derived electrophile3,N⁴-ethenocytosine (εC)Cyclic adductHigh
Vinyl-derived electrophileN²,3-ethenoguanine (N²,3-εG)Cyclic adductHigh

In Vitro Organoid and 3D Culture Models for Mechanistic Studies

Recent advances in cell culture have led to the development of three-dimensional (3D) organoid models that more accurately mimic the architecture and function of native organs. nih.gov These "mini-organs" are grown from stem cells and can self-organize into structures containing multiple, organ-specific cell types, offering a more physiologically relevant system for studying toxicology and carcinogenesis compared to traditional 2D cell cultures. acs.orgnih.gov

Liver Organoid Systems for Studying Hepatocarcinogenesis Mechanisms

Liver organoids are particularly relevant for studying the carcinogenicity of nitrosamines, as the liver is the primary site of their metabolic activation. mdpi.com Studies using human hepatoma (HepaRG) cells grown as 3D spheroids have shown they are more sensitive to the genotoxicity of nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (DENA) than 2D cultures. fda.gov This increased sensitivity is attributed to the higher and more stable expression of crucial CYP enzymes in 3D models, which better reflects the metabolic competency of the human liver. fda.gov

Furthermore, researchers have successfully established carcinogenesis models by treating normal mouse liver organoids with chemical carcinogens, including the nitrosamine DENA. researchgate.netnih.gov These treated organoids exhibit carcinogenic features and can be used to investigate the early molecular events that drive liver cancer. researchgate.netnih.gov Although specific studies using liver organoids to investigate this compound are not yet published, these models represent a powerful future platform for:

Investigating its metabolic activation pathways.

Quantifying the formation of specific DNA adducts in a human-relevant system.

Studying the subsequent molecular and cellular responses that lead to hepatocarcinogenesis.

Application of Other Tissue-Specific Organoid Models

The versatility of organoid technology allows for the development of models from various tissues, including the colon, lung, pancreas, and kidney. acs.orgnih.gov This is crucial because while the liver is a primary target for many nitrosamines, these compounds can induce tumors in multiple organs. Human tissue organoids have been shown to metabolically activate various dietary and environmental carcinogens in a tissue-specific manner. acs.orgnih.gov For example, colon organoids could be used to study the potential role of this compound in colorectal cancer, while lung organoids could investigate its effects on the respiratory system.

A recent study demonstrated that organoids from human stomach, liver, kidney, and colon could all metabolically activate various carcinogens and form DNA adducts, with the highest adduct levels often found in the known target tissues. nih.gov This highlights the potential of using a panel of tissue-specific organoids to understand the organotropism (target organ specificity) of this compound carcinogenesis.

Genetically Engineered Preclinical Models for Mechanistic Elucidation

Genetically engineered mouse models (GEMMs) are sophisticated in vivo systems that allow for the precise investigation of the roles of specific genes in cancer development. scispace.com In these models, genes known to be involved in human cancers (oncogenes or tumor suppressor genes) are activated or inactivated in the mouse genome. scispace.com This allows researchers to study how specific genetic alterations contribute to cancer initiation, progression, and metastasis in the context of a whole, immune-competent organism. mdpi.com

While no GEMMs have been specifically reported for the study of this compound, these models are frequently combined with chemical carcinogen exposure to dissect complex gene-environment interactions. scispace.com For instance, mouse models with mutations in tumor suppressor genes like Trp53 are often more susceptible to carcinogen-induced tumors, allowing scientists to study the cooperative effects of genetic predisposition and environmental exposure. scispace.com

Table 2: Potential Applications of Advanced Models for this compound Research This interactive table outlines how modern research models could be applied to investigate the carcinogenic mechanisms of this compound.

Model TypePotential Application for this compound ResearchKey Mechanistic Question Addressed
Liver OrganoidsExposure of human liver organoids to this compound.Does it cause DNA damage and mutations in human liver cells? What is the metabolic pathway?
Multi-tissue Organoid PanelComparative exposure of organoids from liver, lung, kidney, etc.Which organs are most susceptible to its genotoxic effects? (Organotropism)
GEMMs (e.g., Trp53 or Kras mutant mice)Administration of this compound to the GEMM.How does pre-existing genetic susceptibility alter the carcinogenic outcome of exposure?
Transgenic Reporter MiceUse of mice with reporters for DNA damage (e.g., gadd45a-GFP) and exposure to this compound.In which cells and tissues does genotoxicity occur in real-time within a living organism?

Utilization of DNA Repair Deficient Mouse Models

There are no available studies or research findings on the use of DNA repair-deficient mouse models to investigate the genotoxicity and carcinogenic initiation mechanisms of this compound. While such models are crucial for understanding how deficiencies in DNA repair pathways—such as base excision repair, nucleotide excision repair, or mismatch repair—affect the processing of DNA damage from various carcinogens, their specific application to this compound has not been documented in the accessible scientific literature.

Conditional Gene Knockout/Knock-in Approaches in Preclinical Research

Similarly, a search of preclinical research reveals no documented use of conditional gene knockout or knock-in mouse models to study the role of specific genes in the carcinogenesis initiated by this compound. This advanced technique, which allows for the tissue-specific and time-controlled deletion or insertion of genes (e.g., using the Cre-lox system), has been instrumental in elucidating the function of oncogenes and tumor suppressor genes in cancer development. However, no studies have been published that apply these approaches to investigate the specific molecular pathways affected by this compound.

Due to the absence of research data for the specified topics, data tables cannot be generated.

Advanced Analytical Methodologies for Methylvinylnitrosamine Research

High-Resolution Mass Spectrometry (HRMS) in Adductomics and Metabolomics

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the study of methylvinylnitrosamine, particularly in the fields of adductomics and metabolomics. Its high selectivity and sensitivity, coupled with the ability to provide detailed structural information, make it superior to other methods for identifying and quantifying DNA and protein adducts, as well as metabolites. re-place.be The accurate mass measurements provided by HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and orbital trap mass spectrometers, significantly reduce background noise and enhance the selectivity of analyte detection. spectroscopyonline.com

Ultra-High Performance Liquid Chromatography Coupled with HRMS (UHPLC-HRMS) for DNA/Protein Adduct Analysis

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with HRMS is a powerful technique for the analysis of DNA and protein adducts formed from this compound. re-place.benih.gov UHPLC provides rapid and efficient separation of complex biological mixtures, while HRMS allows for the sensitive and specific detection of the adducts. americanpharmaceuticalreview.com This method is crucial for DNA adductomics, a field that aims to comprehensively screen for both known and unknown DNA modifications in biological samples. frontiersin.org The analysis of DNA adducts typically involves the hydrolysis of DNA to its constituent nucleosides, which are then separated by UHPLC and detected by HRMS. spectroscopyonline.com A common fragmentation pattern observed in the tandem mass spectra of 2'-deoxynucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da), which aids in their identification. spectroscopyonline.com

In the context of protein adducts, UHPLC-HRMS can identify and quantify covalent modifications to proteins resulting from exposure to reactive metabolites of compounds like this compound. nih.govnih.gov This is achieved by analyzing peptides generated from the proteolytic digest of proteins, allowing for the identification of the specific amino acid residues that have been modified. nih.gov

Below is a table summarizing representative DNA adducts that can be analyzed using UHPLC-HRMS.

Adduct NameParent NucleosideMass Shift (Da)
O6-MethylguanineDeoxyguanosine14.01565
7-MethylguanineDeoxyguanosine14.01565
3-MethyladenineDeoxyadenosine14.01565
1,N6-EthenoadenosineDeoxyadenosine24.00000
C8-OxoguanineDeoxyguanosine15.99491

This table is for illustrative purposes and the mass shifts are theoretical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for profiling the volatile metabolites of this compound. thermofisher.comnih.gov The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. mdpi.com GC-MS is widely used in various fields, including environmental analysis, food safety, and metabolomics. thermofisher.commdpi.com

For metabolite profiling, samples are typically prepared using techniques like solid-phase microextraction (SPME) to extract and concentrate the volatile compounds from the headspace of a sample or from a liquid extract. nih.govmdpi.com The separated compounds are then identified by comparing their mass spectra and retention times to those in spectral libraries. plos.orgnih.gov This approach allows for the identification and quantification of a wide range of metabolites, providing insights into the metabolic pathways of this compound. frontiersin.org However, it's important to note that high concentrations of analytes can lead to lower resolution and peak symmetry, necessitating sample dilution or adjustment of injection parameters for optimal results. researchgate.net

The following table provides examples of volatile compounds that could be relevant in the metabolic profiling of this compound.

Compound ClassExample CompoundPotential Relevance
AlcoholsMethanol (B129727)Product of metabolic demethylation
AldehydesFormaldehyde (B43269)Product of metabolic oxidation
KetonesAcetoneSecondary metabolic product
AlkanesMethanePotential degradation product

This table contains hypothetical examples of potential volatile metabolites.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two soft ionization techniques that are critical for the mass spectrometric analysis of biomolecules, including adducts and metabolites of this compound.

Electrospray Ionization (ESI) is particularly well-suited for analyzing polar and thermally labile molecules from a liquid phase, making it the predominant ionization method for LC-MS applications. spectroscopyonline.comasianpubs.org In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecules. asianpubs.org ESI is highly sensitive, especially at lower flow rates, and is capable of producing multiply charged ions from large molecules like peptides and proteins, which extends the mass range of the analyzer. uab.edu This technique is instrumental in identifying DNA and protein adducts when coupled with LC-MS/MS. spectroscopyonline.commdpi.comajol.info

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a powerful technique for analyzing large, non-volatile molecules, such as proteins and nucleic acids. mdpi.com In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. frontiersin.org A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. frontiersin.org A key application of MALDI is in imaging mass spectrometry (MSI), which allows for the visualization of the spatial distribution of molecules directly in tissue sections. protocols.iobiorxiv.orgnih.gov This can provide valuable information on the localization of this compound-induced adducts or metabolites within specific tissues or cellular regions. frontiersin.orgnih.gov

TechniqueTypical AnalytesKey Advantages
ESIPeptides, proteins, small polar molecules, DNA adductsSoft ionization, suitable for LC coupling, produces multiply charged ions
MALDIProteins, peptides, nucleic acids, lipidsAnalyzes large molecules, tolerant of salts, enables imaging mass spectrometry

This table provides a general comparison of ESI and MALDI techniques.

Spectroscopic Techniques for Molecular Interaction Studies

Spectroscopic techniques are invaluable for elucidating the structural details of molecular interactions, such as those between this compound metabolites and biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Adducts and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. univr.itresearchgate.net It is particularly useful for the structural characterization of DNA adducts and metabolites of this compound. mdpi.comresearchgate.net NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of molecular structure and conformation. uii.ac.id While less sensitive than mass spectrometry, NMR's strength lies in its ability to provide unambiguous structural elucidation. uii.ac.idunl.edu

In adductomics, NMR is used to confirm the structures of novel DNA adducts that have been isolated and purified. mdpi.com By analyzing the chemical shifts and coupling constants in 1D and 2D NMR spectra, researchers can determine the exact site of modification on the nucleobase and the stereochemistry of the adduct. researchgate.net Similarly, NMR is employed in metabolomics to identify and quantify metabolites in biological fluids and tissue extracts, offering a comprehensive view of metabolic pathways. unl.edursc.org

Vibrational Spectroscopy (e.g., Raman, Infrared) for Molecular Interactions

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides insights into the molecular vibrations of a sample, which are sensitive to changes in chemical bonding and molecular environment. libretexts.orgwestmont.edu These techniques are used to study the interactions between molecules, such as the binding of this compound or its metabolites to DNA and proteins.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting IR spectrum is a fingerprint of the molecule's functional groups. conicet.gov.ar Fourier Transform Infrared (FTIR) spectroscopy is a commonly used method that can detect changes in the vibrational frequencies of functional groups upon molecular interaction, providing evidence of binding. conicet.gov.arscispace.com For instance, the interaction of a small molecule with a protein can lead to shifts in the amide bands of the protein, indicating a conformational change. nih.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govoceanoptics.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for studying biological samples in aqueous environments due to the weak Raman scattering of water. nih.gov Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can provide enormous signal enhancements, enabling the detection of molecules at very low concentrations, even down to the single-molecule level. aps.org This makes them powerful tools for probing the interactions of this compound at the molecular level. mdpi.com

The table below highlights the key characteristics of these vibrational spectroscopy techniques.

TechniquePrincipleInformation ProvidedApplications in this compound Research
Infrared (IR) SpectroscopyAbsorption of infrared radiationFunctional groups, molecular structure, intermolecular interactionsDetecting changes in protein or DNA structure upon adduct formation.
Raman SpectroscopyInelastic scattering of lightMolecular vibrations, chemical structure, molecular interactionsStudying adduct-DNA/protein interactions in aqueous solution.

This table summarizes the principles and applications of IR and Raman spectroscopy.

Chromatographic Separations for Complex Biological Matrices

The accurate quantification of this compound (MVNA) in complex biological matrices, such as plasma, urine, or tissue homogenates, is a significant analytical challenge. The low concentrations of the analyte are often obscured by a multitude of endogenous substances (e.g., lipids, proteins, salts, and metabolites). Effective chromatographic separation is therefore essential to isolate the target analyte from these interferences, ensuring signal specificity and accurate measurement.

Multidimensional Chromatography for Enhanced Separation

One-dimensional chromatography can be insufficient for resolving trace analytes like MVNA in highly complex samples. Multidimensional chromatography (MDC), particularly comprehensive two-dimensional gas chromatography (GC×GC) or two-dimensional liquid chromatography (2DLC), offers a powerful solution by dramatically increasing separation power. americanpharmaceuticalreview.commdpi.com The primary principle of MDC is the use of two or more independent or "orthogonal" separation mechanisms within a single analysis. americanpharmaceuticalreview.combio-rad.com

In a typical online MDC setup, the sample is first separated on a primary column. mdpi.com Fractions of the eluate from this first dimension, particularly the segment containing the analyte of interest (a process known as "heart-cutting"), are then transferred to a second, different column for further separation. chromatographyonline.com The peak capacity of a 2DLC system, in an ideal scenario, is the product of the peak capacities of each individual dimension, resulting in a substantial enhancement of resolution. americanpharmaceuticalreview.com

For a volatile compound like MVNA, a GC×GC system would be highly effective. The first dimension could involve a non-polar column separating compounds based on boiling point, while the second dimension could employ a more polar column to separate based on polarity. This approach spreads the components of a complex mixture across a two-dimensional plane, resolving co-eluting peaks that would overlap in a single-column separation. numberanalytics.com The use of cryogenic or thermal modulators between the columns focuses the analyte bands, leading to sharp, narrow peaks and enhanced detection sensitivity. chromatographyonline.com Coupling MDC with mass spectrometry (2DLC-MS or GCxGC-MS) further reduces signal suppression from matrix components and provides unambiguous peak identification, which is critical for quantitative mechanistic studies. americanpharmaceuticalreview.com

Sample Preparation and Enrichment Strategies (e.g., SPE, QuEChERS)

Given the trace levels at which MVNA is often studied in biological systems, sample preparation is a critical step that precedes chromatographic analysis. phenomenex.com The goals are to clean the sample of interfering matrix components, concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for purifying and concentrating nitrosamines from various matrices. phenomenex.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For volatile nitrosamines, various sorbents have been successfully employed. A rapid SPE method for nitrosamines in food utilized a dual-step process with Extrelut (a diatomaceous earth support) followed by a Florisil cartridge, achieving recoveries greater than 90% for radiolabeled N-nitrosodiethylamine ([14C]NDEA). acs.org Other methods have used coconut charcoal cartridges as recommended by EPA Method 521 for nitrosamines in water or strong cation-exchange polymeric sorbents for nitrosamine (B1359907) impurities in pharmaceutical syrups. thermofisher.comnih.gov

Analyte GroupMatrixSPE Sorbent(s)Analytical MethodKey FindingsReference
Volatile N-nitrosaminesFood (Sausage)Extrelut and FlorisilGC/TEARecovery >90% for [14C]NDEA. Detection limits 0.3-1.7 ppb. acs.org
N-nitrosodimethylamine (NDMA)WaterAmbersorb 572GC-CI-MSDetection limit of 1.0 ppt. Reduced solvent use by 1000x compared to LLE. researchgate.net
8 Volatile NitrosaminesDrinking WaterCoconut CarbonGCAutomated method based on EPA Method 521. thermofisher.com
5 Non-polar NitrosaminesWater, BeveragesMolecularly Imprinted Polymer (MIP)HPLC-MS/MSRecoveries 93-107%; LODs 0.2-0.7 ng/L. nih.gov
Small molecule N-nitrosaminesCough SyrupStrong Cation-Exchange PolymericGC-MSRecoveries 90-120%; LODs 0.02-0.1 ng/mL. nih.gov

QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has gained popularity for the analysis of contaminants in complex matrices like food. phenomenex.com It typically involves a two-step process. First, the sample is extracted and partitioned using an organic solvent (commonly acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride). eurofins.deacs.org This step separates the analyte into the acetonitrile (B52724) layer. Second, the extract is cleaned up using dispersive SPE (dSPE), where a small amount of sorbent is added to the extract to remove specific interferences before analysis. eurofins.de

QuEChERS has been successfully validated for the analysis of multiple nitrosamines in challenging matrices like processed meat and fish. acs.orgnih.gov For instance, a method for cooked bacon used a QuEChERS approach followed by GC-MS/MS, achieving recoveries of 70–120% with a reporting limit of 0.1 ng/g for five different nitrosamines. acs.orgnih.gov The choice of extraction salts and dSPE sorbents can be optimized to maximize recovery and minimize matrix effects for specific analyte-matrix combinations. nih.gov

Analyte GroupMatrixExtraction/Cleanup DetailsAnalytical MethodKey FindingsReference
11 N-nitrosaminesProcessed Fish/Meat, Salted FishScreened various QuEChERS buffers and dSPE sorbents.LC-MS/MSRecoveries 70-120%. LODs 0.10-7.81 ng/g. nih.gov
9 NitrosaminesFish, Meat, BeveragesAcetonitrile-water extraction with salting; dSPE cleanup.LC-APCI-MS/MSMethod offered for routine analysis. eurofins.de
5 N-nitrosaminesCooked BaconQuEChERS sample prep.GC-MS/MSRecoveries 70-120%; Reporting limit 0.1 ng/g. acs.orgnih.gov
13 Volatile N-nitrosaminesSausage, HamAcetonitrile extraction; QuEChERS salt pack and dSPE purification.GC-MS/MSRecoveries 59.1-119.2%; LOQs 0.03-2.84 µg/kg. cabidigitallibrary.org

Bioanalytical Method Validation for Quantitative Mechanistic Research

For research into the mechanisms of action of MVNA, it is imperative that the analytical methods used are well-characterized and fully validated. iajps.comnih.gov Bioanalytical method validation is the process of demonstrating that a specific method is suitable for its intended purpose, which in this context is the reliable and accurate quantification of MVNA in a given biological matrix. europa.eu The parameters for validation are established by regulatory bodies and scientific consensus to ensure data integrity. europa.eueuropa.eu

Key validation parameters include:

Selectivity and Specificity : The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, endogenous substances, and other matrix constituents. uab.edujapsonline.com

Accuracy : This refers to the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percentage of the nominal value. uab.edu

Precision : This measures the degree of scatter between a series of measurements. It is evaluated as repeatability (intra-assay precision) and intermediate precision (inter-assay precision) and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). uab.edursc.org

Linearity and Range : The method must demonstrate a linear relationship between the instrumental response and the known concentration of the analyte over a specified range. rsc.org

Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery : The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample preparation and analysis steps. rsc.org

Matrix Effect : The suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix. This is a critical parameter in mass spectrometry-based assays. uab.edursc.org

Stability : The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage). nih.govuab.edu

A study validating a method for nine nitrosamines in human urine and plasma provides a clear example of the performance metrics required for such an assay. rsc.org The method was validated for linearity, limits of detection (LOD) and quantification (LOQ), recovery, precision, and matrix effect, demonstrating its suitability for bioanalytical applications. rsc.org

Validation Parameters for a UPLC-QTRAP-MS Method for 9 Nitrosamines in Biological Samples rsc.org
ParameterFinding
Linearity (r)≥0.9991 in the range of 0.2–20 μg L−1
Limit of Detection (LOD)0.02–0.1 μg L−1
Limit of Quantitation (LOQ)0.06–0.3 μg L−1
Recovery79.4% to 108.0%
Precision (RSDs)2.3–12.9%
Matrix EffectSome analytes showed suppression or enhancement, while others were negligible. Effects were compensated for by using an isotope internal standard method.

Computational Approaches in Methylvinylnitrosamine Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools pivotal in predicting the biological activities of chemical compounds based on their molecular structures. slideshare.netneovarsity.orgashp.org In the context of methylvinylnitrosamine, these models are instrumental in forecasting its reactivity and potential carcinogenicity.

Theoretical Frameworks for Predicting this compound Reactivity and Biological Activity

The prediction of this compound's reactivity and biological effects is grounded in theoretical frameworks that correlate its chemical structure with its carcinogenic potential. fda.gov A key mechanistic assumption is that metabolic activation, specifically α-hydroxylation, is a critical step for the mutagenic and carcinogenic properties of many nitrosamines. fda.gov Computational models leverage this by analyzing structural features that either promote (activating) or hinder (deactivating) this metabolic process. fda.gov

QSAR models, a cornerstone of this predictive effort, establish a mathematical relationship between a molecule's structural properties and its biological activity. neovarsity.orgashp.org For nitrosamines, these models can be broadly categorized into two types: expert rule-based and statistical. acs.org Expert rule-based models are founded on established chemical principles and known structure-activity relationships, while statistical models utilize machine learning algorithms trained on experimental data to identify patterns and predict outcomes. acs.org The Carcinogenic Potency Categorization Approach (CPCA) is an example of an expert rule-based model that classifies nitrosamines into different potency categories based on their structural features. acs.org

Recent advancements have seen the integration of quantum mechanical (QM) calculations to provide a more nuanced understanding of nitrosamine (B1359907) reactivity. nih.gov These methods can calculate activation energies for various steps in the metabolic activation pathway, offering a more detailed picture of how structure influences carcinogenic potential. nih.gov By combining these theoretical frameworks, researchers can build more robust and predictive models for assessing the risks associated with compounds like this compound.

Application of Computational Tools for Elucidating Key Structural Features

Computational tools are essential for identifying the specific molecular features of this compound that determine its reactivity and biological interactions. These tools range from methods for predicting sites of metabolism (SOMs) to more complex simulations of enzyme-ligand interactions. nih.gov

A primary application is the identification of structural features that influence α-carbon hydroxylation, a critical step in the activation of many nitrosamines. acs.org By analyzing large datasets of non-nitrosamine compounds, computational models have identified numerous structural fragments that can positively or negatively impact this hydroxylation process. acs.org This information is invaluable for selecting appropriate structural analogs in read-across studies, a method used to infer the properties of a substance by comparing it to similar compounds with known data. acs.orgresearchgate.net

Furthermore, computational approaches can elucidate how steric and electronic factors of a nitrosamine influence the formation of reactive carbenium ions, which are the ultimate mutagens. acs.org Quantum chemical calculations, for instance, can model the activation reactions at a high level of theory, including solvent effects, to compute the thermodynamics and kinetics of these processes. acs.org This detailed analysis helps in understanding the directing and rate-determining influences on the formation of these DNA-damaging species. acs.org The integration of these computational tools provides a powerful means to dissect the structure-activity relationships of this compound and predict its potential hazards.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, like this compound and its metabolites, and biological macromolecules such as enzymes and DNA. nih.gov

Prediction of this compound and Metabolite Binding to Enzymes and DNA

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.govijpras.com In the context of this compound, docking simulations can predict how the parent compound and its metabolites fit into the active sites of metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. heraldopenaccess.usresearchgate.net These simulations help to understand the initial steps of metabolic activation. The process involves preparing the 3D structures of both the ligand (this compound or its metabolites) and the target protein, and then using a scoring function to evaluate the different possible binding poses. mdpi.com

The binding of nitrosamines to CYP enzymes is often a precursor to their metabolic activation. For example, studies on other nitrosamines have shown that interactions within the CYP binding pocket are predominantly hydrophobic. heraldopenaccess.us Docking studies can identify key amino acid residues involved in these interactions. heraldopenaccess.us Similarly, docking can be used to predict the interaction of the ultimate carcinogenic metabolites with DNA, which is a critical event in chemical carcinogenesis. kegg.jp The formation of DNA adducts can lead to mutations if not repaired by cellular mechanisms. kegg.jp

Simulation of Conformational Changes Induced by Adduct Formation

Once a metabolite of this compound forms a covalent bond with DNA, creating a DNA adduct, this can induce significant changes in the structure and conformation of the DNA double helix. researchgate.net Molecular dynamics (MD) simulations are employed to study these conformational changes over time. MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the system. nih.govresearchgate.net

Table 1: Computational Tools in this compound Research

Computational ApproachApplication in this compound ResearchKey Insights
SAR/QSAR Modeling Predicting reactivity and carcinogenic potency.Identifies structural features influencing metabolic activation and carcinogenicity. fda.govacs.org
Molecular Docking Predicting binding to enzymes (e.g., CYPs) and DNA.Elucidates binding modes and key interactions for metabolic activation and DNA adduction. heraldopenaccess.usresearchgate.net
Molecular Dynamics (MD) Simulations Simulating conformational changes in DNA upon adduct formation.Reveals structural distortions in DNA caused by adducts, impacting replication and repair. oup.com
Quantum Mechanical (QM) Calculations Calculating reaction energies and activation barriers for metabolic pathways.Provides detailed mechanistic understanding of reactivity and stability of intermediates. nih.gov
Cheminformatics/Machine Learning Predicting biotransformation and reactivity from large datasets.Identifies patterns and builds predictive models for metabolic fate and toxicity. zamann-pharma.comzamann-pharma.com

Cheminformatics and Machine Learning in Predicting Reactivity and Biotransformation

Machine learning algorithms, such as neural networks and support vector machines, can be trained on data from experimental studies to predict various endpoints, including a molecule's susceptibility to nitrosation and its potential to form mutagenic products. nih.govnih.gov For example, graph-convolutional neural networks have been used to predict the products of organic reactions with high accuracy by learning from vast numbers of reaction precedents. chemrxiv.org Such models can be adapted to predict the metabolic fate of this compound by identifying likely sites of metabolism and the resulting biotransformation products. nih.gov

Data-driven approaches are also being developed to predict chemical reactivity using quantum-derived features. nqcc.ac.uk This involves creating software pipelines that use quantum calculations to generate informative molecular features, which are then used by machine learning models to make predictions. nqcc.ac.uk These methods have the potential to accelerate the design of safer molecules by providing more accurate reactivity predictions. nqcc.ac.uk

Furthermore, cheminformatics tools are used to curate and analyze large databases of chemical information, which can help in identifying structural alerts for toxicity and in building robust QSAR models. lhasalimited.org By integrating data from various sources, including metabolism databases and toxicity studies, these computational approaches provide a powerful framework for the comprehensive assessment of this compound's reactivity and biotransformation. lhasalimited.orgpharmaexcipients.com

Data Mining and Pattern Recognition in Nitrosamine Datasets

The development of Structure-Activity Relationships (SARs) is a primary goal of these analyses. nih.gov By identifying specific structural alerts—molecular substructures or properties associated with toxicity—researchers can create predictive models. lhasalimited.org For nitrosamines, features such as the presence and type of alkyl groups, the potential for α-hydroxylation, and electronic properties are critical determinants of their carcinogenic potency. nih.gov Data-sharing initiatives within the pharmaceutical industry aim to expand the available data on structurally complex nitrosamines, which helps in building and validating more robust SAR models for predicting mutagenic potential. lhasalimited.org

A key application of data mining is the proactive screening of pharmaceuticals for the potential to form nitrosamine impurities. jfda-online.com A structure-based mining approach was developed to search pharmaceutical databases for drugs containing specific amine precursors or other substructures (like a tetrazole ring) that could theoretically lead to nitrosamine formation. jfda-online.com This allows for a more efficient risk assessment compared to labor-intensive expert analysis. jfda-online.comresearchgate.net

Interactive Table:

Predictive Models for Metabolic Pathways and DNA Interactions

Predictive computational models are essential for estimating the biological activity of this compound, from its metabolic activation to its interaction with genetic material. These models often use quantum chemistry, machine learning, and physiologically based kinetic (PBK) modeling to simulate complex biological processes.

Metabolic Pathway Prediction

The carcinogenicity of most N-nitrosamines, including this compound, is dependent on their metabolic activation. scispace.com The critical rate-limiting step in this process is the enzymatic α-carbon hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes. acs.orgnih.gov This reaction transforms the nitrosamine into an unstable α-hydroxy nitrosamine, which then breaks down to form a highly reactive electrophilic diazonium ion that can alkylate DNA. nih.govscispace.com

Given the scarcity of robust carcinogenicity data for many nitrosamines, computational methods have been developed to predict the likelihood of α-carbon hydroxylation. nih.govacs.org One novel approach overcomes data limitations by using large datasets on the metabolism of non-nitrosamine xenobiotics to identify structural features that influence hydroxylation. acs.orgnih.gov By analyzing thousands of substrate-metabolite pairs, researchers have identified hundreds of structural features and calculated their impact on this metabolic step, a significant advance over what could be learned from the small nitrosamine carcinogenicity dataset alone. nih.govacs.org Machine learning models like FAME (FAst MEtabolizer) can predict sites of metabolism for xenobiotics and have been adapted for both phase I and phase II metabolic reactions. openrisknet.org

Quantitative Structure-Activity Relationship (QSAR) models are also widely used. acs.org These models establish a mathematical relationship between the chemical structure of nitrosamines and their carcinogenic potency, often expressed as the TD50 value (the chronic dose rate that would give half the animals tumors). researchgate.netsciforum.net Some QSAR approaches involve a two-step process: first, a classification model (e.g., linear discriminant analysis) separates compounds into active and inactive categories, and then a regression model (e.g., 3D-QSAR) predicts the potency of those classified as carcinogenic. acs.org

DNA Interaction and Adduct Formation Models

Once metabolically activated, the resulting electrophilic species from this compound can react with DNA, forming DNA adducts. This is a key event in chemical carcinogenesis. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for modeling these interactions at an atomic level. scispace.com

DFT calculations can be used to model the entire activation and DNA alkylation pathway, including:

α-hydroxylation

Proton transfer and hydroxyl elimination

Direct S_N2/S_N_Ar DNA alkylation or competing S_N1 reactions scispace.com

These models compute the Gibbs free energies and activation barriers for each reaction step, providing detailed insights into the mechanisms of activation. scispace.com This allows researchers to understand how specific steric and electronic factors of an individual nitrosamine influence the formation of the ultimate carcinogenic species. scispace.com

Furthermore, advanced deep learning and machine learning models are being developed to predict protein-DNA binding sites and affinities. plos.orgnih.govnih.gov While often developed for therapeutic protein research, the underlying principles can be applied to understand how reactive metabolites interact with DNA. synbiobeta.com For example, models like iProtDNA-SMOTE use graph neural networks and protein language models to predict DNA binding residues. plos.org Other approaches, such as IDEA, use a biophysical model to learn the physicochemical interactions between individual amino acids and nucleotides, allowing for the prediction of binding sites and strengths across the genome. biorxiv.org Physiologically based kinetic (PBK) modeling can also be integrated with in vitro data to predict in vivo DNA adduct formation in different species and tissues, bridging the gap between experimental data and real-world exposure scenarios. researchgate.net

Interactive Table:

Future Directions and Emerging Research Avenues

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Systemic Responses to Methylvinylnitrosamine

Future research will increasingly rely on integrated "multi-omics" approaches to build a comprehensive picture of the systemic effects of this compound. mdpi.com By combining genomics, proteomics, and metabolomics, scientists can move from a one-dimensional view to a holistic understanding of how MVNA perturbs biological systems. mdpi.com This integrated strategy allows for the mapping of information flow, from genomic alterations to downstream changes in protein expression and metabolic profiles.

Genomics: High-throughput sequencing will continue to be vital for identifying the mutational signatures and genomic damage caused by MVNA. fda.gov Future studies may focus on whole-genome analysis to capture the full spectrum of genetic alterations, providing a more detailed understanding of its carcinogenic potential. fda.gov

Proteomics: This approach allows for the large-scale study of proteins, offering insights into how MVNA exposure alters cellular processes and signaling pathways. nih.gov Proteomic analysis can identify specific protein adducts and aberrant expression patterns that are direct consequences of MVNA's metabolic activation. frontiersin.org

Metabolomics: As the downstream readout of genomic and proteomic activity, metabolomics provides a real-time snapshot of the physiological state of a cell or organism. mdpi.com It can identify metabolic biomarkers of exposure and effect, revealing disruptions in pathways such as amino acid or lipid metabolism that result from MVNA-induced toxicity. frontiersin.orgnih.gov

The true power of this approach lies in the integration of these data sets. nih.govnih.govkumarsaurabhsingh.com For instance, combining genomic and metabolomic data can elucidate how specific genetic variations influence metabolic pathways, potentially explaining differential susceptibility to MVNA's effects. mdpi.com While challenges in integrating and interpreting these large, multidimensional datasets remain, this synergistic approach holds immense promise for identifying novel biomarkers, understanding disease mechanisms, and developing more precise risk assessments. mdpi.comnih.gov

Table 1: Overview of Integrated Omics in this compound Research

Omics Field Analyte Key Research Questions for MVNA Potential Insights
Genomics DNA, RNA What is the complete mutational spectrum induced by MVNA? Are there specific genomic hotspots for MVNA-induced damage? Identification of key driver mutations in carcinogenesis; understanding of DNA repair pathway responses.
Proteomics Proteins Which proteins are adducted by MVNA metabolites? How does MVNA alter signaling and regulatory pathways? Discovery of direct molecular targets; elucidation of mechanisms of cellular disruption.
Metabolomics Metabolites What are the unique metabolic fingerprints of MVNA exposure? Which metabolic pathways are most significantly perturbed? Identification of non-invasive biomarkers of exposure and effect; understanding of systemic metabolic dysregulation.
Multi-Omics Integration All How do genomic changes correlate with proteomic and metabolic shifts following MVNA exposure? A holistic view of the pathogenic process from initial DNA damage to functional cellular changes. mdpi.com

Development of Novel In Vitro and Ex Vivo Models for Mechanistic Research

To better understand the mechanisms of N-nitrosamines like MVNA, research is moving towards more sophisticated and human-relevant model systems. ukri.orgnc3rs.org.uk There is a recognized need to develop models that can overcome the limitations of traditional 2D cell cultures and animal studies, providing more accurate insights into human pathophysiology and disease heterogeneity. nc3rs.org.uk

Future efforts will focus on:

3D Human Hepatic Cell Models: Given the liver's central role in metabolizing nitrosamines, three-dimensional liver models, such as those using HepaRG cells, are being evaluated for their ability to test for genotoxicity. fda.gov These models offer a more physiologically relevant environment compared to 2D cultures.

Organ-on-a-Chip Technology: Microfluidic devices that recapitulate the structure and function of human organs provide a powerful platform for studying the toxicokinetics and toxicodynamics of compounds like MVNA in a controlled environment.

Advanced In Vitro Genotoxicity Assays: Researchers are working to optimize and validate novel in vitro tests, such as the comet assay in various liver cell models, to improve the prediction of in vivo mutagenicity. fraunhofer.de This includes investigating metabolic activation, DNA adduct formation, and DNA repair mechanisms within these systems. fraunhofer.de

Ex Vivo Tissue Models: The use of fresh tissue slices or explants allows for the study of MVNA's effects in the context of the native tissue architecture, preserving complex cell-cell interactions that are crucial for understanding organ-specific toxicity.

These advanced models will be instrumental in elucidating the specific mechanisms of MVNA action, from its metabolic activation to the induction of DNA damage, and will help in developing more accurate risk assessments. fraunhofer.de The goal is to create a suite of validated in vitro and ex vivo systems that can reduce the reliance on animal testing and provide data that is more directly translatable to human health. ukri.orgnc3rs.org.uk

Advanced Single-Cell and Spatial Biology Techniques in Studying Cellular Perturbations

The recognition that tumors and tissues are heterogeneous environments composed of diverse cell types has spurred the development of single-cell and spatial biology techniques. lunaphore.comselectscience.net These revolutionary methods allow researchers to analyze molecular information at the level of individual cells while preserving the spatial context of the tissue architecture. jacksonimmuno.comcancergrandchallenges.org

Single-Cell Sequencing: Techniques like single-cell RNA sequencing (scRNA-seq) can unravel the heterogeneity of cellular responses to MVNA. This could identify rare cell populations that are particularly susceptible to transformation or that play a key role in the tissue's response to damage.

Spatial Transcriptomics: This technology maps gene expression across an intact tissue section, providing critical insights into how cells interact within their microenvironment. institut-curie.org For MVNA research, it could visualize how metabolic activation and subsequent damage are distributed across different zones of an organ, such as the liver lobule.

Multiplex Immunofluorescence (mpIF) and Imaging Mass Cytometry (IMC): These high-plex imaging techniques allow for the simultaneous visualization of dozens of proteins in a single tissue slide. lunaphore.comselectscience.net This can create detailed maps of the cell types, their activation states, and their spatial relationships in tissues exposed to MVNA, offering unprecedented detail on the immune response or the emergence of pre-neoplastic lesions. cancergrandchallenges.org

By applying these advanced tools, researchers can move beyond bulk tissue analysis, which averages out the responses of millions of cells. cancergrandchallenges.org This will enable a much deeper understanding of the specific cellular dynamics and interactions that drive the carcinogenic process initiated by compounds like this compound.

Comparative Mechanistic Studies with other N-Nitrosamine Compounds

This compound is one of many N-nitrosamine compounds, a class known for its carcinogenic potential. accessiblemeds.org However, the potency of these compounds can vary significantly. nih.gov Comparative studies are essential to understand the structural features that determine a nitrosamine's carcinogenic activity. lhasalimited.org

Future research in this area will involve:

Structure-Activity Relationship (SAR) Analysis: By comparing the carcinogenic potency of MVNA with other nitrosamines like N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), researchers can identify the chemical attributes that influence metabolic activation and carcinogenicity. nih.govlhasalimited.org Factors such as the degree of α-carbon branching are known to affect potency. lhasalimited.org

Metabolic Pathway Comparison: The primary mechanism for the activation of many potent nitrosamines is α-carbon hydroxylation. nih.gov Comparative studies can elucidate whether MVNA follows this canonical pathway or if alternative metabolic routes contribute to its effects. Understanding these mechanisms is crucial for predicting the risk of novel or less-studied nitrosamines. nih.gov

In Vivo Mutation Assays: Transgenic rodent (TGR) mutation assays are a key tool for assessing the in vivo mutagenicity of different nitrosamines. medicinesforeurope.comnih.gov Comparing the mutagenic footprint and potency of MVNA to well-characterized compounds like NDMA provides a benchmark for risk assessment. nih.gov

These comparative studies are not purely academic; they form the scientific basis for regulatory frameworks like the "cohort of concern" and the establishment of acceptable intake limits for nitrosamine (B1359907) impurities in pharmaceuticals and food. medicinesforeurope.comeuropa.eu A deeper mechanistic understanding across the entire class of compounds will lead to more accurate and scientifically robust risk assessments for public health. lhasalimited.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.